4-((2,4-Difluorophenyl)thio)pentan-2-one

Catalog No.
S15928667
CAS No.
M.F
C11H12F2OS
M. Wt
230.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2,4-Difluorophenyl)thio)pentan-2-one

Product Name

4-((2,4-Difluorophenyl)thio)pentan-2-one

IUPAC Name

4-(2,4-difluorophenyl)sulfanylpentan-2-one

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-11-4-3-9(12)6-10(11)13/h3-4,6,8H,5H2,1-2H3

InChI Key

BRDPTAYFDBHDDN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=C(C=C(C=C1)F)F

4-((2,4-Difluorophenyl)thio)pentan-2-one is an organic compound characterized by the presence of a thioether functional group and a ketone moiety. Its molecular formula is C11H12F2OSC_{11}H_{12}F_2OS, and it has a molecular weight of approximately 230.28 g/mol. The compound features a pentan-2-one structure with a difluorophenyl group attached via a sulfur atom, which significantly influences its chemical properties and potential biological activities. The specific arrangement of the fluorine atoms on the phenyl ring contributes to its unique reactivity profile and biological interactions.

  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group in the pentan-2-one can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various electrophiles like halogens or nitro groups.

Research indicates that compounds similar to 4-((2,4-Difluorophenyl)thio)pentan-2-one exhibit significant biological activities. These activities include:

  • Antimicrobial Properties: Studies have shown potential effectiveness against various bacterial strains.
  • Anticancer Activity: The compound may exhibit antiproliferative effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: Compounds with similar structures have been explored as inhibitors of specific enzymes, contributing to their therapeutic potential.

The synthesis of 4-((2,4-Difluorophenyl)thio)pentan-2-one typically involves the following steps:

  • Starting Materials: The reaction generally uses 2,4-difluorothiophenol and pentan-2-one as starting materials.
  • Nucleophilic Substitution: A base such as sodium hydride or potassium carbonate is employed to facilitate nucleophilic substitution.
  • Reaction Conditions: The reaction mixture is heated under controlled conditions to ensure complete conversion to the desired product.
  • Purification: Post-reaction, purification methods like distillation or recrystallization are applied to obtain high-purity compounds suitable for further applications.

4-((2,4-Difluorophenyl)thio)pentan-2-one has several potential applications:

  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery efforts targeting various diseases.
  • Industrial Use: This compound is utilized in producing specialty chemicals and materials due to its versatile chemical properties.

The interactions of 4-((2,4-Difluorophenyl)thio)pentan-2-one with biological targets are critical for understanding its mechanism of action. Studies suggest that:

  • The difluorophenyl group enhances binding affinity to specific receptors or enzymes.
  • The thioether linkage may modulate reactivity and stability, influencing biological activity.
  • Potential pathways include oxidative stress modulation and enzyme inhibition.

Several compounds share structural similarities with 4-((2,4-Difluorophenyl)thio)pentan-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-((2,5-Difluorophenyl)thio)pentan-2-oneSimilar structure with difluorophenyl at different positionDifferent fluorine positioning affects reactivity
4-((3,5-Difluorophenyl)thio)pentan-2-onePositional isomer with difluorophenyl in 3,5 positionsVariations in biological activity due to position
4-((2,5-Dichlorophenyl)thio)pentan-2-oneContains chlorine instead of fluorineChlorine's influence on reactivity and activity

Uniqueness

The uniqueness of 4-((2,4-Difluorophenyl)thio)pentan-2-one lies in the specific positioning of the fluorine atoms on the phenyl ring and the presence of the thioether linkage. These features not only impact its chemical reactivity but also enhance its potential biological activity compared to similar compounds. This distinctive profile makes it an interesting subject for further research in medicinal chemistry and organic synthesis.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

230.05769250 g/mol

Monoisotopic Mass

230.05769250 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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